(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5(4H)-one core substituted with a 1-methyl-4-phenyl group and a piperidin-4-yl moiety linked to an (E)-configured furan-2-yl acryloyl group. This structure combines multiple pharmacophoric elements:
- Triazolone core: Known for hydrogen-bonding capabilities and metabolic stability in medicinal chemistry.
- Piperidine ring: Enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
5-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-23-21(27)25(17-6-3-2-4-7-17)20(22-23)16-11-13-24(14-12-16)19(26)10-9-18-8-5-15-28-18/h2-10,15-16H,11-14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCCXMLDQCDIW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Triazolone vs. Pyrazolone Derivatives
- Target Compound : The 1,2,4-triazol-5(4H)-one core provides a rigid planar structure with two adjacent nitrogen atoms, favoring interactions with biological targets.
- (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one (): Features a pyrazol-5(4H)-one core with amino and phenylhydrazinylidene substituents.
| Feature | Target Compound | (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one |
|---|---|---|
| Core Structure | 1,2,4-Triazol-5(4H)-one | Pyrazol-5(4H)-one |
| Key Substituents | Furan acryloyl, piperidine | Amino, phenylhydrazinylidene |
| Biological Relevance | Not specified | Purine analogue applications |
Triazolone vs. Benzothiazole Derivatives
- 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (): Substitutes the triazolone core with a pyrazol-3(2H)-one fused to a benzothiazole group. Benzothiazoles are known for antimicrobial and antitumor activities, suggesting that electron-withdrawing groups like benzothiazole may enhance target affinity .
Substituent Effects on Physicochemical Properties
Piperidine vs. Morpholine/Methylpiperazine
- The piperidine ring in the target compound may improve membrane permeability compared to morpholine or methylpiperazine groups in and . For example, 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () uses morpholine for solubility modulation, achieving a melting point of 252–255°C and molecular weight of 531.3 g/mol .
Furan Acryloyl vs. Thiophene/Benzofuran
Data Table: Comparative Analysis of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
